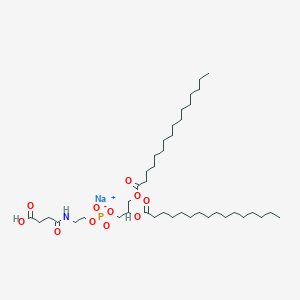
sodium;2-(3-carboxypropanoylamino)ethyl 2,3-di(hexadecanoyloxy)propyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium;2-(3-carboxypropanoylamino)ethyl 2,3-di(hexadecanoyloxy)propyl phosphate, also known as 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-succinyl sodium salt, is a complex phospholipid derivative. This compound is characterized by its amphiphilic nature, making it an essential component in various biological and industrial applications. It is commonly used in the formulation of liposomes and other lipid-based delivery systems due to its ability to form stable bilayers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-(3-carboxypropanoylamino)ethyl 2,3-di(hexadecanoyloxy)propyl phosphate typically involves the esterification of glycerol with hexadecanoic acid (palmitic acid) to form 1,2-dipalmitoyl-sn-glycerol. This intermediate is then phosphorylated to produce 1,2-dipalmitoyl-sn-glycero-3-phosphate. The final step involves the conjugation of the phosphate group with 2-(3-carboxypropanoylamino)ethyl, followed by the addition of sodium to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in stainless steel reactors with precise temperature and pH control to optimize yield and purity.
化学反应分析
Types of Reactions
Sodium;2-(3-carboxypropanoylamino)ethyl 2,3-di(hexadecanoyloxy)propyl phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized phospholipid derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the phosphate backbone.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other chemical entities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized phospholipid derivatives.
Reduction: Reduced forms of the phospholipid with modified functional groups.
Substitution: Substituted phospholipid derivatives with new functional groups.
科学研究应用
Sodium;2-(3-carboxypropanoylamino)ethyl 2,3-di(hexadecanoyloxy)propyl phosphate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of lipid behavior and membrane dynamics.
Biology: Plays a crucial role in the formation of liposomes for drug delivery and gene therapy.
Medicine: Utilized in the development of lipid-based drug delivery systems, enhancing the bioavailability and stability of therapeutic agents.
Industry: Employed in the formulation of cosmetics and personal care products due to its emulsifying properties.
作用机制
The mechanism of action of sodium;2-(3-carboxypropanoylamino)ethyl 2,3-di(hexadecanoyloxy)propyl phosphate involves its integration into lipid bilayers, where it influences membrane fluidity and stability. The compound interacts with other lipids and proteins within the membrane, modulating their function and activity. Its amphiphilic nature allows it to form stable liposomes, which can encapsulate and deliver therapeutic agents to target cells.
相似化合物的比较
Similar Compounds
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC): Another phospholipid commonly used in liposome formulation.
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): Known for its fusogenic properties, facilitating the fusion of liposomes with cell membranes.
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): Used in the preparation of stable liposomes with prolonged circulation times.
Uniqueness
Sodium;2-(3-carboxypropanoylamino)ethyl 2,3-di(hexadecanoyloxy)propyl phosphate is unique due to its specific functional groups, which confer distinct properties such as enhanced stability and specific interactions with biological membranes. Its ability to form stable liposomes makes it particularly valuable in drug delivery applications, where it can improve the efficacy and safety of therapeutic agents.
属性
分子式 |
C41H77NNaO11P |
|---|---|
分子量 |
814.0 g/mol |
IUPAC 名称 |
sodium;2-(3-carboxypropanoylamino)ethyl 2,3-di(hexadecanoyloxy)propyl phosphate |
InChI |
InChI=1S/C41H78NO11P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-40(46)50-35-37(36-52-54(48,49)51-34-33-42-38(43)31-32-39(44)45)53-41(47)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h37H,3-36H2,1-2H3,(H,42,43)(H,44,45)(H,48,49);/q;+1/p-1 |
InChI 键 |
CSBBOJBLMMDIFP-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCC(=O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-[2-(3,5-ditert-butyl-4-methoxyphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide](/img/structure/B13392472.png)
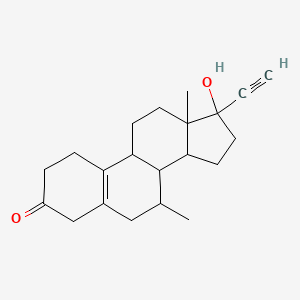

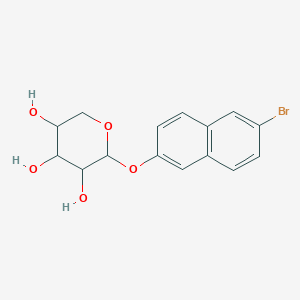
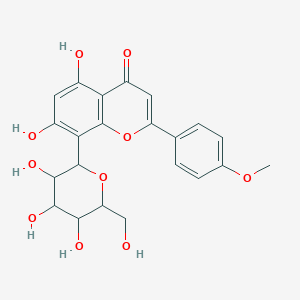

![(3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl) N-methylcarbamate;2-hydroxybenzoic acid](/img/structure/B13392511.png)
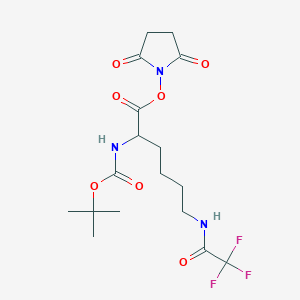
![Methyl 7-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxymethyl]-5-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13392525.png)
![Benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13392536.png)
![[2-[2-(3,4-Dihydroxyphenyl)ethoxy]-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B13392546.png)
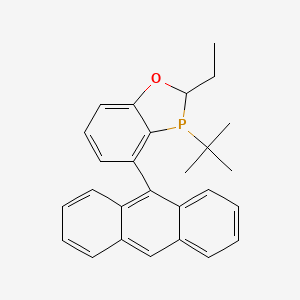
![2-[2-(1,3-Benzodioxol-5-yl)-3-hydroxypropoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13392554.png)
![6-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B13392567.png)
